

Dar-4M AM: A Technical Guide for Nitric Oxide Detection

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dar-4M AM*

Cat. No.: *B1244967*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Dar-4M AM** (Diaminorhodamine-4M Acetoxymethyl Ester), a fluorescent probe for the detection of nitric oxide (NO). This document covers its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its application in cellular imaging and analysis.

Core Chemical and Physical Properties

Dar-4M AM is a cell-permeable derivative of diaminorhodamine-4M (DAR-4M). The acetoxymethyl (AM) ester group facilitates its passage across the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases to the cell-impermeable DAR-4M, which then serves as the active sensor for nitric oxide.

Physicochemical and Spectroscopic Properties

Property	Value	Reference
Chemical Formula	C ₂₈ H ₃₁ IN ₄ O ₅	
Molecular Weight	630.47 g/mol	
Appearance	Dark red solution	
Purity	≥98% (HPLC)	
Excitation Wavelength (λ _{ex})	~560 nm	
Emission Wavelength (λ _{em})	~575 nm	
Quantum Yield (Φ)	0.42 (for DAR-4M T)	
Molar Extinction Coefficient (ε)	76,000 M ⁻¹ cm ⁻¹ (for DAR-4M T)	
Detection Limit	~10 nM	
Optimal pH Range	4-12	[1][2][3]

Solubility and Storage

Parameter	Details	Reference
Solubility	Soluble in DMSO	[4]
Storage Conditions	Store at -20°C, protected from light.	
Handling	Provided as a solution in DMSO. It is recommended to aliquot upon first use to avoid repeated freeze-thaw cycles.	

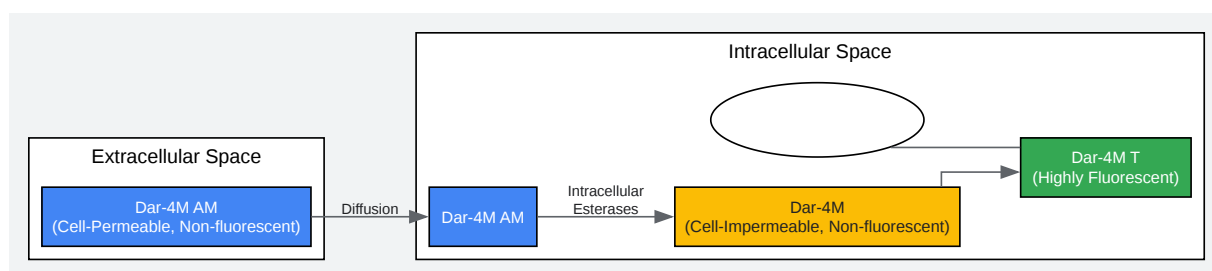
Mechanism of Action and Signaling Pathway

The detection of nitric oxide by **Dar-4M AM** is a two-step process that occurs intracellularly.

- Cellular Uptake and Activation: The cell-permeable **Dar-4M AM** passively diffuses across the cell membrane. Inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl

ester groups, converting it into the cell-impermeable and non-fluorescent Dar-4M. This process effectively traps the probe within the cell.

- **Nitric Oxide Detection and Fluorescence:** In the presence of nitric oxide and oxygen, Dar-4M undergoes an irreversible reaction to form a highly fluorescent triazole derivative, referred to as DAR-4M T. The resulting fluorescence intensity is directly proportional to the concentration of nitric oxide. This reaction is characterized by a significant increase in fluorescence quantum efficiency, reported to be approximately 840-fold.



[Click to download full resolution via product page](#)

Mechanism of Intracellular Nitric Oxide Detection by **Dar-4M AM**.

Experimental Protocols

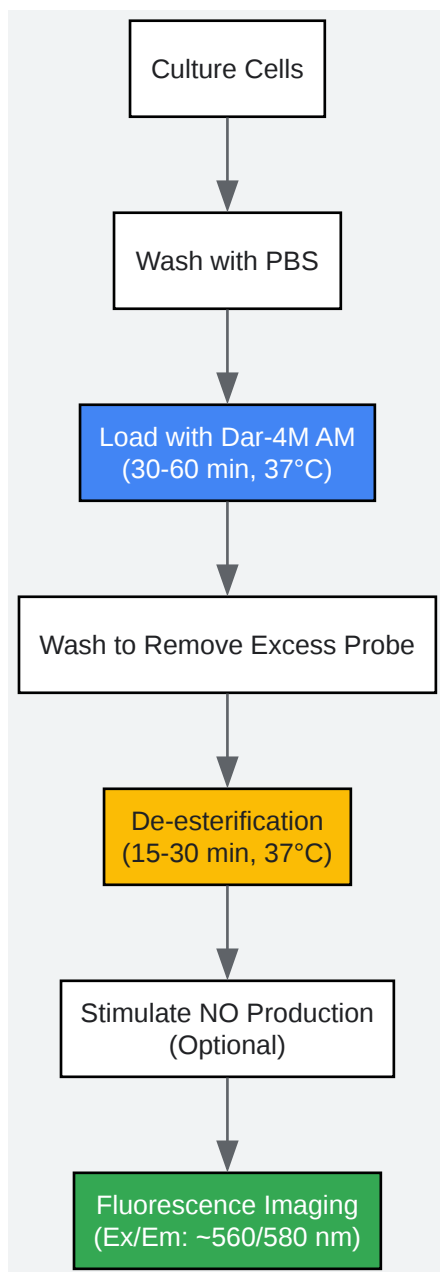
The following are generalized protocols for the use of **Dar-4M AM** in cultured cells for fluorescence microscopy and flow cytometry. Optimization may be required for specific cell types and experimental conditions.

Reagent Preparation

- **Dar-4M AM Stock Solution (1 mM):** Dissolve 1 mg of **Dar-4M AM** in approximately 1.59 mL of anhydrous DMSO.
- **Working Solution (5-10 μ M):** On the day of the experiment, dilute the **Dar-4M AM** stock solution in a suitable buffer (e.g., pre-warmed PBS or cell culture medium) to the final desired working concentration.

Staining Protocol for Cultured Cells (Fluorescence Microscopy)

- Cell Culture: Grow cells to the desired confluency on a suitable imaging vessel (e.g., chamber slides or 96-well plates).
- Washing: Wash the cells twice with pre-warmed PBS to remove any residual medium.
- Loading: Add the **Dar-4M AM** working solution to the cells and incubate for 30-60 minutes at 37°C.
- Washing: Gently wash the cells twice with pre-warmed imaging buffer to remove excess probe.
- De-esterification: Add fresh imaging buffer and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification.
- Stimulation (Optional): To investigate NO production in response to a stimulus, add the test compound or agonist to the cells. Include appropriate positive (e.g., an NO donor) and negative (e.g., an NOS inhibitor like L-NAME) controls.
- Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for rhodamine dyes (Excitation/Emission: ~560 nm / ~580 nm).



[Click to download full resolution via product page](#)

General Experimental Workflow for Fluorescence Microscopy.

Protocol for Flow Cytometry

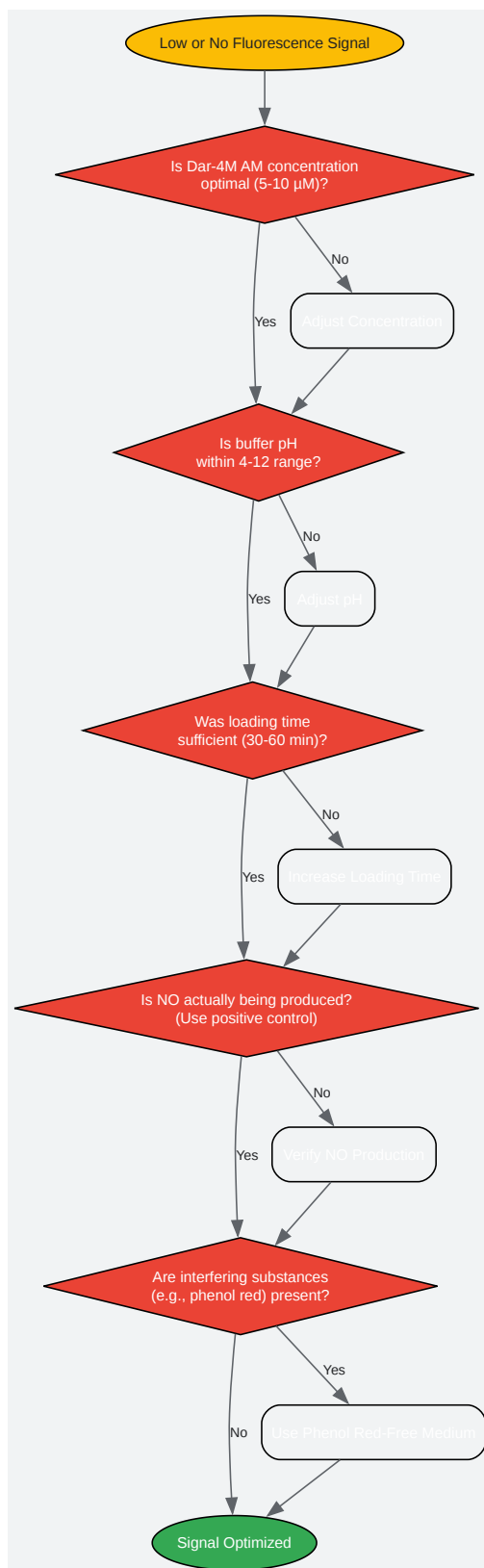
- Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1×10^6 cells/mL in pre-warmed cell culture medium.
- Loading: Add the **Dar-4M AM** working solution to the cell suspension and incubate for 30-60 minutes at 37°C.

- **Washing:** Centrifuge the cells at 300-400 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with pre-warmed medium.
- **Stimulation (Optional):** Resuspend the cells in fresh medium and add stimuli or inhibitors as required for the experiment.
- **Final Wash:** Wash the cells once with PBS or an appropriate flow cytometry buffer.
- **Acquisition:** Analyze the cells on a flow cytometer equipped with a laser for excitation at ~560 nm and an appropriate emission filter for orange fluorescence (~575 nm).

Data Interpretation and Considerations

- **Cytotoxicity:** At working concentrations of around 10 μ M, clear cytotoxicity has not been observed.^[1] However, it is advisable to perform a toxicity assay if higher concentrations are used or if the cells are particularly sensitive.
- **Interfering Substances:** Phenol red and other fluorescent compounds in the cell culture medium can interfere with the signal. The presence of serum or BSA may also reduce the efficiency of NO detection.
- **Specificity:** While **Dar-4M AM** is a sensitive probe for nitric oxide, it is more broadly described as a sensor for reactive nitrogen species (RNS). The fluorescent yield can be enhanced in the presence of other RNS in addition to NO.
- **pH Dependence:** A key advantage of Dar-4M is its stability and functionality over a wide pH range (4-12), making it more versatile than other NO probes like DAF-2.^{[1][3]}

Logical Troubleshooting Workflow



[Click to download full resolution via product page](#)

Troubleshooting Logic for **Dar-4M AM** Fluorescence Experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DAR-4M AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 2. DAR-4M AM (diaminorhodamine-4M acetoxymethyl ester) 細胞内での一酸化窒素検出に（オレンジ蛍光） | 五稜化薬株式会社 [goryochemical.com]
- 3. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 4. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Dar-4M AM: A Technical Guide for Nitric Oxide Detection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1244967#dar-4m-am-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com